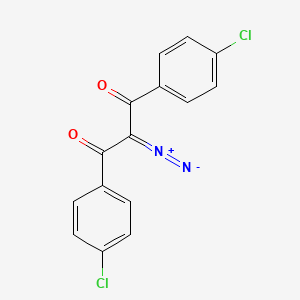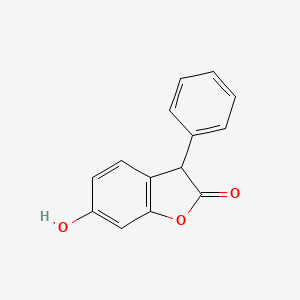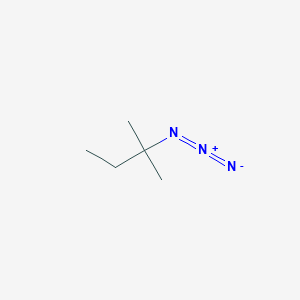
Sodium Methoxy-(4-nitrophenoxy)-oxido-oxo-phosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Methoxy-(4-nitrophenoxy)-oxido-oxo-phosphorane is a complex organophosphorus compound known for its unique chemical structure and reactivity. This compound features a methoxy group, a nitrophenoxy group, and a phosphorane core, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium Methoxy-(4-nitrophenoxy)-oxido-oxo-phosphorane typically involves the reaction of sodium methoxide with 4-nitrophenol in the presence of a phosphorylating agent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Sodium Methoxy-(4-nitrophenoxy)-oxido-oxo-phosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and nitrophenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphates, while reduction can produce amines.
Scientific Research Applications
Sodium Methoxy-(4-nitrophenoxy)-oxido-oxo-phosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium Methoxy-(4-nitrophenoxy)-oxido-oxo-phosphorane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, participate in redox reactions, and form stable complexes with various biomolecules. These interactions can influence cellular processes and biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
- Sodium Methoxy-(4-chlorophenoxy)-oxido-oxo-phosphorane
- Sodium Methoxy-(4-bromophenoxy)-oxido-oxo-phosphorane
- Sodium Methoxy-(4-fluorophenoxy)-oxido-oxo-phosphorane
Comparison: Compared to its analogs, Sodium Methoxy-(4-nitrophenoxy)-oxido-oxo-phosphorane is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties
Properties
CAS No. |
32586-84-8 |
|---|---|
Molecular Formula |
C7H7NNaO6P |
Molecular Weight |
255.10 g/mol |
IUPAC Name |
sodium;methyl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C7H8NO6P.Na/c1-13-15(11,12)14-7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
WAINOIDVYAUWFZ-UHFFFAOYSA-M |
Canonical SMILES |
COP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


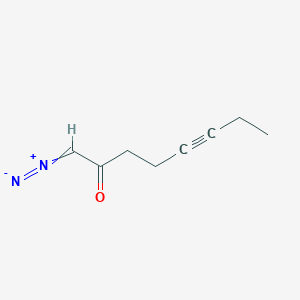
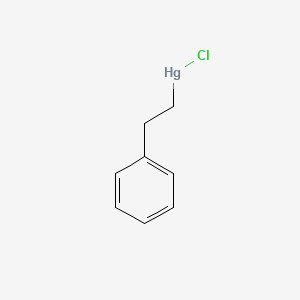
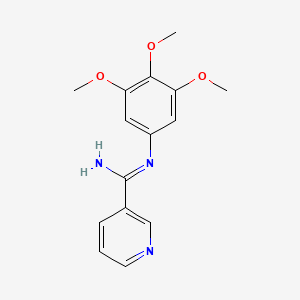

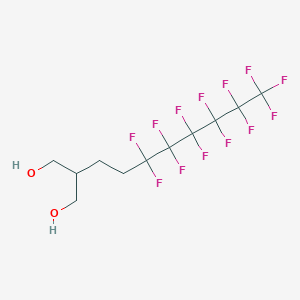
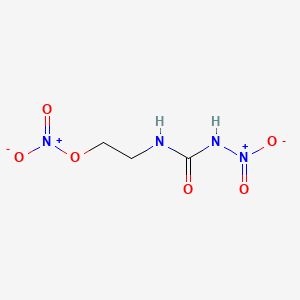
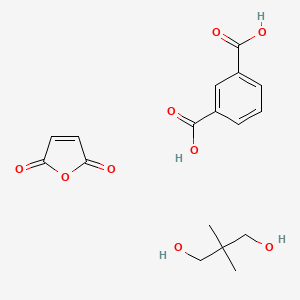
![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)

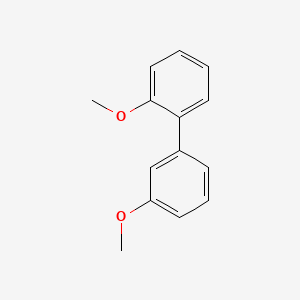
![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
